3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2OS/c1-15(2,3)11-14(18)17-7-4-6-16(8-9-17)13-5-10-19-12-13/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYWPEOAZKFNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCN(CC1)C2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps One common method starts with the preparation of the thiolane ring, followed by the formation of the diazepane ringThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related diazepane and butanone derivatives, focusing on synthesis, physicochemical properties, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity and Functional Groups The target compound uniquely combines a thiolan group with a dimethylbutanone moiety, distinguishing it from analogs like Compound 13 (chlorophenyl/fluorophenyl) and Compound 23 (pyridinyl oxime). Compounds 9l/9m/9n () feature thiazolidinone cores, which are associated with anticancer and anti-inflammatory activities, unlike the diazepane-based target compound .
Synthesis and Yield
- Compound 23 () was synthesized with moderate yield (48%) using hydroxylamine hydrochloride, whereas Compounds 9l/9m required short, high-temperature reactions (90–110°C) but achieved higher purity (confirmed by NMR) . The target compound’s synthesis route remains unspecified, but steric hindrance from the thiolan and dimethyl groups may necessitate optimized conditions.
Thermal Stability Decomposition ranges vary significantly: 9l/9m decompose broadly (170–243°C), while Compound 23 has a sharp melting point (108–112°C). This suggests that the thiazolidinone ring in 9l/9m may confer less thermal stability compared to diazepane-oxime systems like 23 .
Biological Relevance Compound 13 () demonstrates multireceptor binding (e.g., dopamine, serotonin), highlighting the diazepane ring’s versatility in CNS drug design. The target compound’s thiolan group could modulate receptor affinity differently, possibly targeting σ2 receptors (as seen in Compound 23) .
Conformational Analysis
Biological Activity
3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic compound that belongs to the class of diazepanes. Its unique structure, which combines a thiolane and diazepane ring, suggests potential biological activities that warrant investigation. This article delves into its biological activity, mechanisms of action, and related research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2OS |
| Molecular Weight | 270.44 g/mol |
| CAS Number | 2415524-93-3 |
The biological activity of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways. Research indicates that compounds with similar structures may modulate enzyme activity or bind to receptors, suggesting a potential for therapeutic applications.
Antimicrobial and Anticancer Properties
Preliminary studies have suggested that compounds in the diazepane class exhibit antimicrobial and anticancer properties. For instance, a related compound, 3,3-dimethyl-1-butanol (DMB), demonstrated significant immunomodulatory effects in models of collagen-induced arthritis (CIA). DMB treatment resulted in a reduction of inflammatory cytokines such as IL-1β and IL-6, indicating potential anti-inflammatory properties .
Study on DMB's Effects in CIA Models
In a recent study involving CIA mice, DMB was administered to evaluate its impact on arthritis severity. The results showed a greater than 50% reduction in disease severity compared to control groups. Notably, DMB treatment did not reduce levels of trimethylamine (TMA) or circulating trimethylamine-N-oxide (TMAO), suggesting its effects are independent of TMA lyase inhibition .
Key Findings:
- Reduction in Inflammatory Cytokines: DMB significantly lowered IL-1β and IL-6 levels.
- Impact on T Cell Differentiation: No significant changes were observed in T cell populations; rather, the focus was on innate immune responses.
Potential Applications
Given its unique chemical structure and preliminary evidence of biological activity, this compound may be explored for various therapeutic applications:
- Anti-inflammatory Agents: Similar compounds have shown promise in reducing inflammation.
- Antimicrobial Agents: The potential for antimicrobial activity could be investigated further.
Future Research Directions
Further research is necessary to elucidate the exact mechanisms by which this compound exerts its biological effects. Key areas for future study include:
- Detailed Mechanistic Studies: Understanding how the compound interacts with specific receptors or enzymes.
- In Vivo Studies: Expanding research beyond cell cultures to animal models to assess efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
